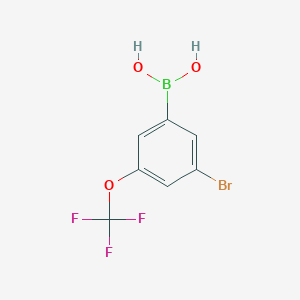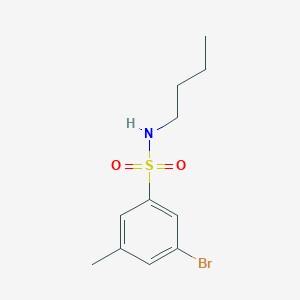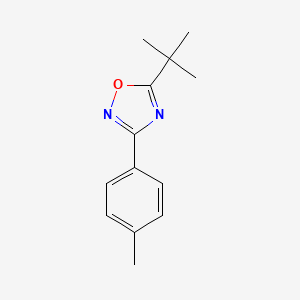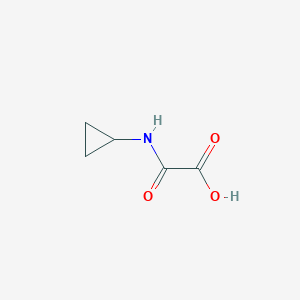
2-(Cyclopropylamino)-2-oxoacetic acid
Descripción general
Descripción
2-(Cyclopropylamino)-2-oxoacetic acid is a chemical compound with the molecular formula C5H9NO2 . It is also known as cyclopropylglycine . The IUPAC name of this compound is (cyclopropylamino)acetic acid .
Synthesis Analysis
The synthesis of cyclopropane-containing compounds, such as this compound, often involves cyclopropanation techniques . One approach involves a photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade . This method uses a readily available organic photocatalyst and visible light, and it has been shown to be amenable to a broad range of structurally complex carboxylic acids and a wide variety of chloroalkyl alkenes .Molecular Structure Analysis
The molecular structure of this compound involves a cyclopropane ring, which is a three-membered carbon ring. The cyclopropane ring is attached to an amino group and a carboxylic acid group . The InChI code for this compound is 1S/C5H9NO2/c7-5(8)3-6-4-1-2-4/h4,6H,1-3H2,(H,7,8) .Physical and Chemical Properties Analysis
The molecular weight of this compound is 115.13 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación
Structural Characterization and Biological Effects
2-(Cyclopropylamino)-2-oxoacetic acid has been structurally characterized, showing its potential as an inhibitor of lactic dehydrogenase (LDH), a key enzyme in tumor cell metabolism. This property suggests its potential use in cancer treatment, particularly against nasopharyngeal carcinoma cells. Moreover, its potential for treating type 2 diabetes has been noted. Its structural properties, determined by techniques like X-ray diffraction and NMR spectroscopy, are crucial for understanding its biological effects as an antitumor and antidiabetic agent (Delgado et al., 2019).
Synthesis Techniques
Innovative synthesis techniques for related compounds have been explored. For instance, the preparation of optically active cyclopropanecarboxylic acids, related to this compound, involves cycloalkylation of dimethyl malonate with epichlorohydrin and subsequent chemical rearrangements. This synthesis process highlights the compound's potential in developing affinity purification techniques and generating antibodies (Pirrung et al., 1989).
Applications in Chemical Synthesis
The compound has shown utility in advanced chemical synthesis. A microwave-assisted decarboxylative three-component coupling of 2-oxoacetic acid, an amine, and an alkyne has been developed, demonstrating the compound's role in the efficient synthesis of polysubstituted propargylamines (Feng et al., 2011). Another example is the synthesis of N-[2-(benzoylamino)(2-oxoindolin-3-ylidene)acetyl]amino acids ethyl esters, indicating the compound's relevance in the search for biologically active compounds (Altukhov, 2014).
Development of Cyclopropyl-Containing Amino Acids
Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, a derivative, has been shown to react in Michael additions and Diels–Alder reactions, leading to new cyclopropyl-containing amino acids. This demonstrates its application in the synthesis of complex molecules, including precursors for peptidomimetics (Limbach et al., 2009).
Direcciones Futuras
The future directions in the field of cyclopropane-containing compounds like 2-(Cyclopropylamino)-2-oxoacetic acid could involve the development of more selective peptide linkers using unnatural amino acids . Another potential direction could be the incorporation of on-line LC-MS approaches for product monitoring, including 2D-HPLC or capillary electrophoresis (CE) separation-based methods combined with MS detection .
Relevant Papers The relevant papers retrieved discuss various aspects of cyclopropane-containing compounds. For instance, one paper discusses the development of a photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade approach to functionalized cyclopropanes . Another paper discusses the strategic considerations for the introduction of the cyclopropane motif in a collection of recent total syntheses .
Propiedades
IUPAC Name |
2-(cyclopropylamino)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c7-4(5(8)9)6-3-1-2-3/h3H,1-2H2,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMQLEHOJCDKHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651578 | |
| Record name | (Cyclopropylamino)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183235-79-2 | |
| Record name | (Cyclopropylamino)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (cyclopropylcarbamoyl)formic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol](/img/structure/B1372484.png)
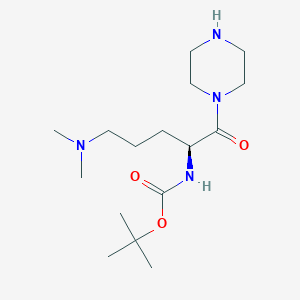
![4-[1-(Dimethylamino)ethyl]benzaldehyde](/img/structure/B1372486.png)
![5-Chloro-[1,2,3,4]tetrazolo[1,5-a]pyrazine](/img/structure/B1372492.png)
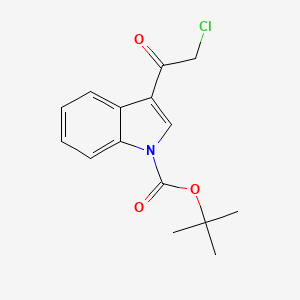
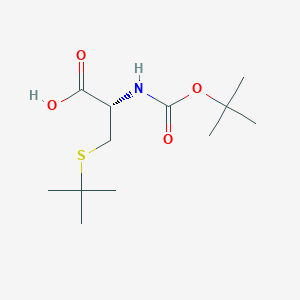
![(4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1372498.png)
